![molecular formula C12H13ClN2OS B1479838 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098090-12-9](/img/structure/B1479838.png)
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (hereafter referred to as CTP) is an organosulfur compound that has been studied extensively due to its unique properties and potential applications in the scientific field. It is a heterocyclic compound that contains a sulfur atom as part of its ring structure. CTP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a biopesticide. CTP has also been studied for its potential use in the treatment of cancer and other diseases.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Pyrazole compounds are highly regarded in medicinal chemistry due to their diverse biological and pharmacological activities. They have been found to possess antitumor, anti-inflammatory, antimicrobial, antidepressant, antifungal, antimalarial, and anticonvulsant properties. Additionally, they serve as enzyme inhibitors and have antidiabetic effects .
Drug Discovery
In drug discovery, pyrazoles are considered privileged scaffolds owing to their significant biological activities and presence in many marketed drugs like Celebrex® and Viagra® .
Anti-Inflammatory Applications
The dual COX/LOX (lipoxygenase) inhibition potential of pyrazole analogs has expanded the development of potent anti-inflammatory drugs .
Material Science
Pyrazole-containing compounds are influential in material science due to their versatility as synthetic intermediates in preparing chemicals relevant to this field .
Organic Synthesis
The pyrazole structure has intriguing applications in organic synthesis, acting as both a directing and transforming group. It is a fundamental element present in various small molecules with diverse agricultural and pharmaceutical activities .
Agrochemistry
In agrochemistry, pyrazoles are utilized due to their wide range of activities and applications in developing agricultural products .
Coordination Chemistry
Pyrazoles play a significant role in coordination chemistry, contributing to the synthesis of various coordination compounds .
Organometallic Chemistry
The popularity of pyrazoles in organometallic chemistry has been increasing since the early 1990s due to their wide range of applications in this domain .
properties
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c13-4-5-15-10-3-6-16-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZDGNNQYXAQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C3=CC=CS3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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